2,3-Dimethyl-3-hydroxyglutaric acid

Description

Contextualization within the Landscape of Organic Acids and Metabolomics Research

Organic acids are fundamental to numerous biological processes, and their study, a cornerstone of metabolomics, offers insights into cellular metabolism and disease states. 2,3-Dimethyl-3-hydroxyglutaric acid is an organic compound that has been noted in the literature, often in the context of broader metabolic screening. foodb.ca Its presence and concentration in biological fluids can be indicative of specific metabolic pathways and potential alterations within them.

Metabolomics research aims to identify and quantify the complete set of small-molecule metabolites in a biological system. In this context, the detection of compounds like this compound contributes to a more comprehensive understanding of the metabolome.

Structural Characteristics and Chemical Classification as a Hydroxy Fatty Acid and Dicarboxylic Acid

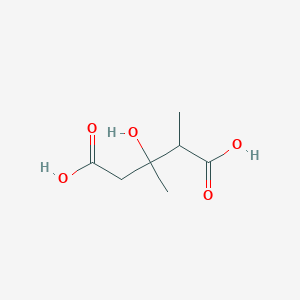

From a structural standpoint, this compound (C7H12O5) is characterized by a five-carbon pentanedioic acid backbone. nih.govebi.ac.uk Key features include two methyl groups at the second and third carbon positions and a hydroxyl group at the third carbon. This substitution pattern results in a tertiary alcohol. foodb.cahmdb.ca

The molecule possesses two carboxylic acid functional groups, which firmly places it in the category of dicarboxylic acids. foodb.caebi.ac.uk Furthermore, due to the presence of a hydroxyl group on the carbon chain, it is also classified as a hydroxy fatty acid. foodb.cahmdb.ca This dual classification highlights the compound's chemical nature and potential roles in both lipid and acid-base metabolic pathways.

Table 1: Chemical and Structural Properties of this compound

| Property | Value |

| Chemical Formula | C7H12O5 |

| IUPAC Name | 3-hydroxy-2,3-dimethylpentanedioic acid |

| Monoisotopic Mass | 176.06847 g/mol |

| Average Mass | 176.168 g/mol |

| InChI Key | CCFYMOIEFAALDH-UHFFFAOYSA-N |

| SMILES | CC(C(O)=O)C(C)(O)CC(O)=O |

Distinguishing this compound from Isomeric and Analogous Hydroxyglutaric Acids

It is crucial to differentiate this compound from its isomers and other related hydroxyglutaric acids, such as 2-hydroxyglutaric acid and 3-hydroxyglutaric acid. While they share a common glutaric acid core, the position and number of hydroxyl and methyl substituents significantly alter their chemical properties and biological significance.

For instance, 2-hydroxyglutaric acid and 3-hydroxyglutaric acid are well-known biomarkers for specific inborn errors of metabolism. nih.govbiocrates.commetabolon.com 2-hydroxyglutaric acid exists as two stereoisomers, D-2-hydroxyglutarate and L-2-hydroxyglutarate, which are associated with different metabolic disorders. rupahealth.comhmdb.ca 3-hydroxyglutaric acid is a key diagnostic marker for glutaric aciduria type I. biocrates.commetabolon.comrupahealth.com In contrast, the clinical significance of this compound is not as well-defined.

Challenges Posed by Structural Isomerism in Analytical Separations

The structural similarity between these hydroxyglutaric acid isomers presents significant challenges for analytical separation and accurate quantification. Techniques like gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of organic acids in biological samples. nih.govresearchgate.net However, isomers can often co-elute, meaning they pass through the chromatography column at the same time, making it difficult to distinguish between them based on retention time alone. nih.govnih.govresearchgate.net

Furthermore, the mass spectra of these isomers can be very similar, adding another layer of complexity to their individual identification and quantification. nih.govresearchgate.net To overcome these challenges, researchers have developed specialized analytical methods. These include the use of tandem mass spectrometry (MS/MS), which provides greater specificity by fragmenting the initial ions and analyzing the resulting product ions. nih.govnih.gov By selecting unique fragment transitions for each isomer, it is possible to differentiate and accurately measure them even when they are not fully separated chromatographically. nih.govresearchgate.netnih.gov Modifications to the gas chromatography method, such as adjusting the temperature gradient, have also been explored to improve the separation of these closely related compounds. researchgate.net

Table 2: Comparison of Related Hydroxyglutaric Acids

| Compound | Chemical Formula | Key Structural Difference from this compound | Associated Conditions |

| 2-Hydroxyglutaric acid | C5H8O5 | No methyl groups, hydroxyl group at C2 | 2-Hydroxyglutaric aciduria, certain cancers hmdb.cawikipedia.org |

| 3-Hydroxyglutaric acid | C5H8O5 | No methyl groups, hydroxyl group at C3 | Glutaric aciduria type I biocrates.commetabolon.comrupahealth.com |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2,3-dimethylpentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-4(6(10)11)7(2,12)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFYMOIEFAALDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(C)(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611653 | |

| Record name | 2,4-Dideoxy-2-methyl-3-C-methylpentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,3-Dimethyl-3-hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87764-48-5 | |

| Record name | 2,4-Dideoxy-2-methyl-3-C-methylpentaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87764-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dideoxy-2-methyl-3-C-methylpentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-3-hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Context of 2,3 Dimethyl 3 Hydroxyglutaric Acid

Putative Metabolic Precursors and Biogenesis

The precise biosynthetic pathway of 2,3-dimethyl-3-hydroxyglutaric acid is not yet fully elucidated. However, its structural similarity to other known metabolites provides clues to its potential origins. As a methyl-branched fatty acid, its biogenesis is likely linked to the metabolism of branched-chain amino acids or the breakdown of certain lipids. hmdb.cafoodb.ca The core structure, glutaric acid, is a known intermediate in the catabolism of the amino acids lysine (B10760008) and tryptophan. hmdb.carupahealth.com Therefore, it is plausible that this compound arises from a side pathway of amino acid degradation, potentially involving methylation and hydroxylation of a glutaric acid-related precursor.

Integration within Broader Metabolic Pathways

The classification and known associations of this compound firmly place it within the context of lipid and fatty acid metabolism. hmdb.ca

Association with Fatty Acid Metabolism Pathways

This compound is categorized as a hydroxy fatty acid. hmdb.cafoodb.ca Fatty acid metabolism involves a series of processes including their breakdown for energy (β-oxidation) and their synthesis. The presence of a hydroxyl group and methyl branches suggests that this compound may be a product of alternative fatty acid oxidation pathways or a result of modifications to fatty acid structures. Its connection to fatty acid metabolism is noted in metabolic databases, indicating its role, though perhaps minor, in this complex network. hmdb.ca

Connections to Lipid Metabolism Pathways

Lipid metabolism is a broad term encompassing the synthesis, storage, and degradation of lipids. This compound's involvement is highlighted by its classification as a lipid and lipid-like molecule and its association with lipid metabolism pathways. hmdb.cafoodb.ca It is also linked to the process of lipid peroxidation, a process where oxidants damage lipids. hmdb.ca This suggests that the formation of this compound could be a consequence of oxidative stress on lipid molecules.

Enzymatic Considerations in Formation or Degradation (analogous to related compounds)

While specific enzymes that synthesize or degrade this compound have not been definitively identified, the metabolism of structurally similar compounds offers insights into the potential enzymatic players. For instance, the formation of 3-hydroxyglutaric acid, a related compound, involves the action of mitochondrial enzymes. rupahealth.comnih.gov In the case of glutaric aciduria type I, a deficiency in glutaryl-CoA dehydrogenase leads to the accumulation of glutaryl-CoA. nih.govnih.gov This accumulated substrate can then be converted to glutaconyl-CoA by acyl-CoA dehydrogenases, followed by hydration to 3-hydroxyglutaryl-CoA by 3-methylglutaconyl-CoA hydratase, which is then hydrolyzed to 3-hydroxyglutaric acid. nih.govbiocrates.com

It is conceivable that a similar enzymatic cascade, perhaps involving specific methyltransferases and hydratases, could lead to the formation of this compound from a methylated glutaryl-CoA derivative. The degradation of this compound would likely involve dehydrogenases and other enzymes typical of fatty acid and organic acid catabolism.

Occurrence and Detection in Diverse Biological Systems

The detection of this compound in human samples highlights its status as an endogenous metabolite.

Presence in the Human Metabolome

This compound has been identified as a component of the human metabolome, specifically detected in urine. hmdb.cafoodb.ca Its presence in biofluids suggests it is a product of endogenous metabolic processes. hmdb.ca While it is an expected metabolite, it has not yet been quantified in human samples. hmdb.ca The detection and quantification of similar organic acids, such as 2-hydroxyglutaric and 3-hydroxyglutaric acid, are important for diagnosing certain inborn errors of metabolism, often utilizing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govbiorxiv.org

Detection in Plant Metabolome and Phytochemical Studies

There is no available scientific evidence reporting the detection of this compound in the plant metabolome or in phytochemical studies. Extensive analyses of plant compounds, which have identified thousands of secondary metabolites like alkaloids, flavonoids, and various organic acids, have not listed this specific compound. mdpi.com

A tangential finding of interest is the identification of 3-hydroxyglutaric acid in the atmosphere as a tracer for the oxidation of α-pinene and β-pinene, which are volatile organic compounds released by pine trees. biocrates.com This establishes a link between a similar glutaric acid structure and the plant kingdom, but it does not provide evidence for the presence of this compound within plant tissues themselves.

Analytical Methodologies for the Characterization and Quantification of 2,3 Dimethyl 3 Hydroxyglutaric Acid

Chromatographic Techniques for Separation and Detection

Chromatography is an essential tool for isolating 2,3-dimethyl-3-hydroxyglutaric acid from complex mixtures. The choice between gas and liquid chromatography often depends on the sample matrix, the required sensitivity, and the specific isomers of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. youtube.com For non-volatile compounds like this compound, derivatization is a necessary prerequisite to increase volatility and improve chromatographic behavior. youtube.comcolostate.edu

Effective sample preparation is critical for reliable GC-MS analysis. This process typically involves extraction of the analyte from the sample matrix followed by derivatization to make it suitable for gas chromatography. nih.govresearchgate.net

Extraction: Liquid-liquid extraction is a common method to isolate organic acids from aqueous samples. researchgate.net

Derivatization: Derivatization chemically modifies the analyte to increase its volatility and thermal stability. youtube.com For organic acids like this compound, silylation is a widely employed technique. youtube.comnih.gov This process replaces active hydrogen atoms in the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. youtube.com Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often mixed with a catalyst like 1% trimethylchlorosilane (TMCS). nih.gov The derivatization reaction is often accelerated by heating or sonication. nih.gov Another approach is alkylation, which converts the carboxylic acids into esters, with methyl esters being a common choice. colostate.edu

A study on the analysis of 26 organic acids in serum utilized an ultrasound-assisted silane (B1218182) derivatization protocol. The optimized conditions were determined to be BSTFA with 1% TMCS as the derivatizing reagent, a reaction temperature of 50°C for 10 minutes, and 100% ultrasound power. nih.gov This method demonstrated good linearity, low detection limits, and high reproducibility and accuracy. nih.gov

| Parameter | Value |

| Derivatization Reagent | BSTFA + 1% TMCS |

| Reaction Temperature | 50°C |

| Reaction Time | 10 minutes |

| Ultrasound Power | 100% |

| Linearity (r) | 0.9958-0.9996 |

| Limit of Detection (LOD) | 0.04-0.42 µmol/L |

| Reproducibility (CV %) | 0.32-13.76% |

| Accuracy (Recovery) | 82.97-114.96% |

Data from a study on the GC/MS analysis of 26 organic acids in serum. nih.gov

The separation of isomers, such as 2-hydroxyglutaric acid and 3-hydroxyglutaric acid, can be challenging due to their similar chemical structures and chromatographic properties. nih.govresearchgate.net Method development often focuses on optimizing the GC temperature program to enhance the resolution of these isomers. nih.gov

A study demonstrated that a modified temperature gradient incorporating an isothermal hold could significantly improve the separation of 2- and 3-hydroxyglutaric acid isomers. nih.gov This second-tier reinjection method increased the analytical specificity for 3-hydroxyglutaric acid by separating it from interfering compounds. nih.govresearchgate.net While the correlation between the initial and reinjection methods was high for 2-hydroxyglutaric acid (R = 0.9612), it was lower for 3-hydroxyglutaric acid (R = 0.7242), indicating the removal of co-eluting interferences. nih.gov

In mass spectrometry, selected ion monitoring (SIM) is a highly sensitive and specific detection mode. Instead of scanning the entire mass spectrum, the mass spectrometer is set to detect only specific ions characteristic of the analyte of interest. This approach significantly improves the signal-to-noise ratio and allows for lower detection limits. nih.gov

For the trimethylsilyl (TMS) derivatives of hydroxyglutaric acid isomers, specific ion transitions can be used to differentiate them even if they are not fully separated chromatographically. For instance, in a GC-MS/MS method, the transition of the precursor ion at m/z 349 to a product ion at m/z 333 is characteristic of the tri-TMS derivative of 3-hydroxyglutaric acid, while the transition to m/z 321 is specific for the 2-hydroxyglutaric acid derivative. researchgate.netnih.gov This high specificity is crucial for accurate quantification, especially in complex biological samples. nih.gov

| Isomer Derivative | Precursor Ion (m/z) | Product Ion (m/z) |

| tri-TMS-3-hydroxyglutaric acid | 349 | 333 |

| tri-TMS-2-hydroxyglutaric acid | 349 | 321 |

Specific ion transitions for the GC-MS/MS analysis of hydroxyglutaric acid isomers. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS and UHPLC-MS/MS) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative to GC-MS for the analysis of non-volatile and polar compounds like this compound. nih.govddtjournal.com Ultra-high-performance liquid chromatography (UHPLC) provides even greater resolution and speed. ijisset.org

While LC-MS can analyze some compounds directly, derivatization is often employed to improve chromatographic retention, enhance ionization efficiency, and increase the specificity of detection. ddtjournal.comijisset.orgnih.gov

Several types of derivatization reagents are used in LC-MS/MS analysis:

Reagents targeting hydroxyl groups: Reagents like isonicotinoyl chloride (INC) and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) react with hydroxyl groups to form derivatives with improved chromatographic and mass spectrometric properties. nih.gov

Dienophile reagents: Reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) are used to target specific functional groups. nih.gov

Reagents for carboxylic acids: In a method for quantifying 3-hydroxyglutaric acid, derivatization with 3 M HCl in 1-butanol (B46404) was used to form butyl-ester derivatives, which were then analyzed by LC-MS/MS. nih.gov Another method for α-hydroxyglutaric acid used benzoyl chloride for derivatization. ijisset.org For the analysis of 3-hydroxyglutaric acid in dried urine spots, 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) has been utilized to improve chromatographic and mass spectrometric characteristics. nih.gov

A study comparing various derivatization reagents for vitamin D metabolites, which also contain hydroxyl groups, found that Amplifex was the optimal reagent for profiling multiple metabolites, providing signal enhancements of 3- to 295-fold. nih.gov The choice of derivatization reagent and protocol depends on the specific analyte and the goals of the analysis, such as maximizing sensitivity or improving the separation of isomers. ijisset.orgnih.gov

| Derivatization Reagent | Target Functional Group |

| Isonicotinoyl chloride (INC) | Hydroxyl |

| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Hydroxyl |

| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Dienophile |

| 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) | Dienophile |

| 3 M HCl in 1-butanol | Carboxylic Acid |

| Benzoyl chloride | Carboxylic Acid |

| 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) | Carboxylic Acid |

Examples of derivatization reagents used in LC-MS/MS analysis. nih.govijisset.orgnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) in Quantification

High-resolution mass spectrometry (HRMS) offers the high sensitivity and specificity required for the quantification of organic acids like this compound in complex biological matrices. While specific methods for this compound are not extensively documented in the literature, the well-established methodologies for its structural isomers, 2-hydroxyglutaric acid (2-HG) and 3-hydroxyglutaric acid (3-HG), provide a robust framework. These methods typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.govnih.govresearchgate.net

A common approach involves stable isotope dilution, where a labeled internal standard (e.g., deuterated 3-HG) is added to the sample to ensure accurate quantification. researchgate.net Sample preparation often includes a derivatization step to improve the chromatographic and mass spectrometric properties of the analyte. For instance, derivatization with 3 M HCl in 1-butanol can be used to form butyl-esters, which are then amenable to LC-MS/MS analysis. nih.gov

In a typical LC-MS/MS workflow, the derivatized analyte is separated using a C8 or C18 high-performance liquid chromatography (HPLC) column with a gradient elution. nih.govnih.gov Detection is achieved using electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) to enhance selectivity. nih.gov The selection of specific precursor-product ion transitions is crucial to differentiate the target analyte from isomers and other interfering compounds. nih.gov For example, in the analysis of the trimethylsilyl derivatives of 2-HG and 3-HG by GC-MS/MS, specific transitions of m/z 349 → 333 for 3-HG and m/z 349 → 321 for 2-HG were used for differentiation. researchgate.net

The validation of such methods typically demonstrates excellent linearity over a defined concentration range, with correlation coefficients (r²) often exceeding 0.99. nih.gov The limits of detection (LOD) and quantification (LOQ) are generally in the low ng/mL range, highlighting the sensitivity of the technique. nih.gov

Table 1: Performance Characteristics of a Representative LC-MS/MS Method for Hydroxyglutaric Acid Isomers

| Parameter | Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.35 ng/mL |

| Limit of Quantitation (LOQ) | ~1.56 ng/mL |

| Intra-assay %CV | 2 - 18% |

| Inter-assay %CV | 2 - 18% |

| Recovery | 66 - 115% |

Data adapted from a method for 3-hydroxyglutaric acid. nih.gov

Development of Targeted Metabolomics Panels for Analysis

Targeted metabolomics provides a powerful approach for the simultaneous quantification of a predefined set of metabolites. mayo.edu This strategy is particularly useful for studying specific metabolic pathways or for the diagnosis and monitoring of metabolic disorders. mdpi.comnih.gov Several research and clinical laboratories have developed targeted metabolomics panels for various classes of compounds, including organic acids, amino acids, and bile acids. mayo.edumdpi.comnih.gov

These panels typically utilize LC-MS/MS or GC-MS for analysis, offering high throughput and quantitative accuracy. mayo.edu The development of a targeted panel involves the selection of specific metabolites of interest, optimization of chromatographic separation, and the establishment of robust quantification methods, often using isotopically labeled internal standards. mayo.edu

While the explicit inclusion of this compound in commercially available or widely published targeted metabolomics panels is not common, its structural similarity to other clinically relevant organic acids, such as 3-methylglutaconic acid and various hydroxy acids, suggests that its incorporation would be feasible. nih.gov For example, the Mayo Clinic Metabolomics Core offers targeted panels for tricarboxylic acids and alpha-hydroxyglutaric acid isomers. mayo.edu The development of a targeted panel for a group of related dicarboxylic acids, including this compound, would follow established protocols. This would involve the synthesis or acquisition of a pure standard, optimization of derivatization and chromatographic conditions to resolve it from isomers, and validation of the assay for sensitivity, specificity, accuracy, and precision. kyushu-u.ac.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound.

Predicted NMR Spectral Data for Structural Confirmation

Predicted ¹H and ¹³C NMR spectra can serve as a valuable reference for the structural confirmation of this compound. Based on computational models, the following spectral data are predicted.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Protons |

| 3.780 | q | 1H |

| 2.450 | d | 1H |

| 2.400 | d | 1H |

| 1.300 | s | 3H |

| 1.130 | d | 3H |

| Solvent: D₂O, Frequency: 900 MHz. Data sourced from ContaminantDB. contaminantdb.ca |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) |

| 178.180 |

| 174.180 |

| 74.620 |

| 46.550 |

| 43.120 |

| 25.920 |

| 7.240 |

| Solvent: D₂O, Frequency: 300 MHz. Data sourced from ContaminantDB. contaminantdb.ca |

The predicted ¹H NMR spectrum shows distinct signals for the methyl and methylene (B1212753) protons, with their multiplicities providing information about adjacent protons. The ¹³C NMR spectrum shows seven distinct carbon signals, consistent with the molecular structure of this compound. Experimental verification of these predicted spectra would provide definitive structural confirmation. For comparison, the experimental ¹H and ¹³C NMR data for the related compound 2-hydroxyglutarate have been extensively studied and reported. nih.gov

Potential for Enantiomeric Resolution of Related Hydroxy Acids via Chiral Derivatization and NMR

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), can be a powerful technique for the resolution and quantification of these enantiomers. nih.gov

The principle of this method is to convert the enantiomeric mixture into a mixture of diastereomers by reacting it with a chiral derivatizing agent. nih.gov Diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra. This allows for the differentiation and quantification of the original enantiomers by integrating the signals of the corresponding diastereomeric products. nih.gov

A well-established method for the chiral derivatization of hydroxy acids is the use of diacetyl-L-tartaric anhydride (B1165640) (DATA). nih.gov This reagent reacts with the hydroxyl group of the hydroxy acid to form diastereomeric esters. nih.gov The resulting diastereomers exhibit different chemical shifts in the ¹H NMR spectrum, allowing for their resolution. nih.gov This technique has been successfully applied to resolve the enantiomers of 2-hydroxyglutarate, lactate, and malate. nih.gov The limit of quantification for 2-hydroxyglutarate using this method was determined to be approximately 1 nmol with coefficients of variation of less than 5%. nih.gov

The application of this methodology to this compound would involve reacting the compound with a suitable chiral derivatizing agent, such as (R)- or (S)-Mosher's acid or a DATA derivative, followed by ¹H NMR analysis of the resulting diastereomeric mixture. The presence of two distinct sets of signals corresponding to the two diastereomers would confirm the presence of both enantiomers and allow for the determination of their relative proportions (enantiomeric excess).

Synthetic Strategies and Derivatization in Research Contexts

Laboratory Synthesis of 2,3-Dimethyl-3-hydroxyglutaric Acid and Analogues

The creation of this compound and its chemical cousins in a laboratory setting is not a trivial task. It involves multi-step processes that often begin with more readily available precursor molecules. The ability to control the three-dimensional arrangement of atoms—or stereochemistry—is a critical aspect of these syntheses, as different spatial arrangements can lead to vastly different biological activities.

The synthesis of hydroxyglutarate derivatives often involves the chemical modification of precursors like 2-oxoglutarate (2OG). An efficient synthesis for C3- and/or C4-substituted 2OG derivatives has been reported, proceeding through cyanosulfur ylid intermediates. rsc.org These synthetic 2OG derivatives are valuable tools for studying the enzymes that use 2OG as a natural cosubstrate. rsc.org Interestingly, studies have shown that subtle structural changes, such as substituting a methyl group for an ethyl group, can significantly alter whether the derivative acts as a substrate or an inhibitor for a target enzyme like aspartate/asparagine-β-hydroxylase (AspH). rsc.org For instance, 3-methyl-2-oxoglutarate was identified as an efficient alternative cosubstrate for AspH. rsc.org

Other foundational methods include the synthesis of related dicarboxylic acid backbones. For example, β,β-dimethylglutaric acid can be prepared from methone through a reaction with sodium hypochlorite. orgsyn.org Another route involves the acid-catalyzed reaction of glutaric anhydride (B1165640) with methanol (B129727) to produce dimethyl glutarate. chemicalbook.com

Achieving stereochemical control during synthesis is paramount, and various asymmetric strategies have been developed for related hydroxy acids. A notable method involves the transformation of 3-alkyl-1,2-cyclopentanediones into 2-alkyl-2-hydroxyglutaric acid γ-lactones, which are direct precursors to the desired acids. researchgate.net This process can achieve high enantiomeric excess (ee), a measure of stereochemical purity, and good isolated yields. researchgate.netlookchem.com For example, the synthesis of 2-alkyl lactone acids using this method has reported yields in the range of 69–83% and enantiomeric excess between 93–99%. lookchem.com

Other powerful techniques in asymmetric synthesis can be applied to similar structures. The Sharpless asymmetric aminohydroxylation, for instance, has been used to create a protected derivative of (2R,3R)-3-hydroxyaspartic acid in an enantiopure form from commercially available trans-ethyl cinnamate. nih.gov Asymmetric transfer hydrogenation is another valuable technique for establishing specific stereocenters, as demonstrated in the synthesis of anti-β-hydroxy-α-amino acid derivatives. organic-chemistry.org These methods highlight the diverse toolkit available to chemists for constructing chiral molecules with precise atomic arrangements. nih.govnih.govmdpi.commdpi.com

Table 1: Asymmetric Synthesis of 2-Alkyl-Substituted 2-Hydroxyglutaric Acid γ-Lactones

This table summarizes the results from a study on the asymmetric synthesis of lactone precursors for hydroxyglutaric acid derivatives, demonstrating the high efficiency and enantioselectivity of the method.

| Starting Material (3-Alkyl-2-hydroxy-2-cyclopenten-1-one) | Product (2-Alkyl-2-hydroxyglutaric acid γ-lactone) | Isolated Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 3-Methyl-2-hydroxy-2-cyclopenten-1-one | 2-Methyl-2-hydroxyglutaric acid γ-lactone | 75 | 96 | lookchem.com |

| 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | 2-Ethyl-2-hydroxyglutaric acid γ-lactone | 83 | 93 | lookchem.com |

| 3-Propyl-2-hydroxy-2-cyclopenten-1-one | 2-Propyl-2-hydroxyglutaric acid γ-lactone | 78 | 95 | lookchem.com |

| 3-Benzyloxymethyl-2-hydroxy-2-cyclopenten-1-one | 2-Benzyloxymethyl-2-hydroxyglutaric acid γ-lactone | 69 | 99 | lookchem.com |

Purpose-Driven Derivatization for Analytical Enhancement

The direct analysis of small, polar molecules like this compound is often hampered by their inherent chemical properties. To overcome these limitations, a chemical modification process known as derivatization is employed. spectroscopyonline.com This process converts the analyte into a form that is more suitable for separation and detection by modern analytical instruments. researchgate.net

In analytical laboratories, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are staple techniques. For GC-MS analysis, compounds must be volatile and thermally stable. erndim.org Organic acids are typically not volatile enough, so derivatization is used to replace their polar active hydrogen atoms with less polar groups, such as a trimethylsilyl (B98337) (TMS) group. youtube.com This process, known as silylation, increases volatility and allows the compound to travel through the gas chromatograph. youtube.com

A significant challenge in the analysis of hydroxyglutaric acids is the chromatographic co-elution of structural isomers, such as 2-hydroxyglutaric acid (2-HG) and 3-hydroxyglutaric acid (3-HG). nih.govresearchgate.net To address this, specific chromatographic methods have been developed, such as modifying the GC temperature gradient to include an isothermal hold, which can enhance the separation of these isomers. nih.govresearchgate.net In cases where co-elution still occurs, tandem mass spectrometry (MS/MS) provides a solution. By selecting specific fragmentation patterns (transitions) for each isomer, it is possible to differentiate and accurately quantify them even when they emerge from the chromatograph at the same time. nih.gov For example, the transition m/z 349 → 333 is characteristic of derivatized 3-HG, while m/z 349 → 321 is used for 2-HG. nih.gov

For LC-MS, derivatization can be used to enhance the efficiency of the ionization process, where the molecule is given an electrical charge. researchgate.netnih.gov Reagents can be chosen that attach a permanently charged group or a group that is easily protonated to the target molecule, thereby increasing the signal intensity in the mass spectrometer. researchgate.net Optimizing the ion source parameters, such as gas flow rates and temperatures, is also a critical step to maximize the signal for the analyte of interest. chromatographyonline.com

Analyzing organic acids in complex biological samples like urine, plasma, or cell extracts requires robust methods that combine efficient extraction with specific derivatization. erndim.orgnih.govijisset.org The choice of derivatizing agent often depends on the analytical technique and the specific goals of the analysis.

For GC-MS analysis of organic acids in urine or microbial samples, a common approach is two-step derivatization. erndim.orgyoutube.com First, methoximation using methoxyamine hydrochloride protects aldehyde and keto groups, preventing the formation of multiple derivatives from a single compound. youtube.com This is followed by silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility. erndim.orgyoutube.com

For LC-MS analysis, particularly when chiral separation of enantiomers is needed, specific reagents are employed. Diacetyl-L-tartaric anhydride (DATAN) is a chiral derivatizing agent used to separate the D and L enantiomers of 2-hydroxyglutarate, allowing for their individual quantification from cell extracts. nih.gov In other applications, 1-pyrenebutyric hydrazide (PBH) has been used to derivatize glutaric acid and 3-hydroxyglutaric acid in urine for analysis by HPLC with fluorescence detection. familiasga.com For analyzing related keto and hydroxy acids in rat plasma, 2,4-dinitrophenylhydrazine (B122626) (DNPH) and benzoyl chloride have been used to derivatize α-ketoglutaric acid and α-hydroxyglutaric acid, respectively, prior to UPLC-MS/MS analysis. ijisset.org

Table 2: Selected Derivatizing Agents for the Analysis of Hydroxyglutaric Acids and Related Compounds

This table outlines various derivatizing agents used to enhance the analytical detection of hydroxyglutaric acids and their precursors in different biological contexts.

| Derivatizing Agent | Target Analyte(s) | Purpose | Analytical Technique | Biological Matrix | Reference |

|---|---|---|---|---|---|

| Diacetyl-L-tartaric anhydride (DATAN) | 2-Hydroxyglutarate (2-HG) enantiomers | Chiral separation, improve ionization | LC-MS | Cultured cells | nih.gov |

| Methoxyamine HCl + MSTFA | Organic acids, α-keto acids | Protect keto groups, increase volatility | GC-MS | Bacterial lysate | youtube.com |

| BSTFA + Pyridine | Organic acids | Increase volatility and thermal stability | GC-MS | Urine | erndim.org |

| Benzoyl chloride | α-Hydroxyglutaric acid (α-HG) | Improve ionization and retention | UPLC-MS/MS | Rat plasma | ijisset.org |

| 1-Pyrenebutyric hydrazide (PBH) | Glutaric acid, 3-Hydroxyglutaric acid | Enable fluorescence detection | HPLC-Fluorescence | Urine | familiasga.com |

Role in Metabolomics Research and Biochemical Pathway Elucidation

Identification in Comprehensive Metabolomic Profiling Studies

Metabolomic profiling, the large-scale study of small molecules within a biological system, has successfully identified 2,3-Dimethyl-3-hydroxyglutaric acid in several contexts. These studies utilize advanced analytical techniques, such as mass spectrometry, to detect and quantify hundreds to thousands of metabolites simultaneously.

Metabolomic analysis of food and beverages aims to create a comprehensive chemical fingerprint that can be linked to origin, quality, and biological effects after consumption. In this area, this compound has been identified as a relevant compound in studies investigating the human metabolome following wine intake. nih.govsemanticscholar.org

Research reviews exploring the metabolic alterations in the human body after wine consumption have listed this compound as a metabolite detected in urine. nih.govsemanticscholar.org These non-targeted metabolomics studies, employing techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), have identified the compound as part of the human metabolic response to wine. nih.govsemanticscholar.org The presence of this and other metabolites helps researchers understand the complex interactions between wine components and human metabolic pathways. semanticscholar.org

Table 1: Detection of this compound in Wine Metabolomics

| Research Area | Sample Matrix | Analytical Technique | Finding | Reference |

|---|

In the field of biomedical research, metabolomics is a powerful tool for discovering potential biomarkers for disease diagnosis and prognosis. Exhaled breath condensate (EBC) is a non-invasive sample type that captures metabolites from the respiratory system. nih.govresearchgate.net

Studies focused on identifying differential metabolites for non-small cell lung cancer (NSCLC) have analyzed EBC using untargeted metabolomics with ultra-performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS). nih.govresearchgate.net In this context, this compound was identified as one of the metabolites that were downregulated in the EBC of NSCLC patients compared to healthy controls. nih.govresearchgate.netresearchgate.net This finding suggests an alteration in specific metabolic pathways associated with the disease.

Table 2: Observation of this compound in NSCLC Metabolomics

| Study Focus | Sample Matrix | Analytical Technique | Key Observation | Reference |

|---|

Metabolic clustering involves grouping individuals based on their metabolic profiles to identify distinct phenotypes, which can be related to diet, lifestyle, or disease predisposition. nih.govnih.gov The identification of metabolites like this compound contributes to the datasets used for this purpose.

In the NSCLC studies, the panel of differential metabolites, which included the downregulated this compound, was used to build a statistical model (OPLS-DA) that could distinguish NSCLC patients from the control group with high sensitivity and specificity. nih.govresearchgate.netresearchgate.net This demonstrates its role in creating a metabolic signature for phenotyping individuals based on their disease state. Similarly, its detection following wine consumption contributes to the metabolic phenotype of wine drinkers, helping to objectively assess dietary intake. nih.gov

Exploration of Potential Biochemical Significance beyond Disease Biomarkers

While its role as a biomarker is significant, research also delves into the fundamental biochemical importance of this compound.

Based on its chemical structure, this compound is classified as a hydroxy fatty acid and a methyl-branched fatty acid. foodb.cahmdb.ca This classification places it within the broader superclass of lipids and lipid-like molecules. foodb.ca Metabolic databases suggest its involvement in fatty acid and lipid metabolism pathways. foodb.cahmdb.ca It is considered an endogenous metabolite, meaning it is produced within the body, and is also ingested through food sources. foodb.ca Its biochemical functions are thought to include roles in lipid transport and as an energy source. foodb.cahmdb.ca

The study of this compound across different biological systems reveals its varied roles. A comparative analysis highlights its presence under different conditions:

In Nutritional Metabolomics: It is detected in urine as a product of the human body's processing of components found in wine. nih.govsemanticscholar.org

In Clinical Metabolomics: Its concentration is observed to be lower in the exhaled breath condensate of individuals with non-small cell lung cancer compared to healthy individuals. nih.govresearchgate.net

This comparison underscores that the metabolic significance of this compound is context-dependent, appearing as a marker of consumption in one scenario and as a depleted metabolite in a disease state in another.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-methylenesebacic acid |

| 2-isopropylmalic acid |

| 3-isopropylmalic acid |

| Trimethylamine-N-oxide |

| Phenylalanine |

| Tryptophan |

| 1-carboxyethylisoleucine |

| 1-carboxyethylleucine |

| 2-octenoylglycine |

| Leucyl-phenylalanine |

| Leucyl-leucine |

| Leucyl-histidine |

| Isoleucyl-histidine |

| Prolyl-valine |

| Tridecenoic acid |

| Hexadecadienoic acid |

| Tetradecadienoic acid |

| 9,12,13-trihydroxyoctadec-10-enoic acid |

| 9,10,13-trihydroxyoctadec-11-enoic acid |

| 3-hydroxysebacic acid |

| 2-hydroxydecanedioic acid |

| 9-oxooctadeca-10,12-dienoic acid |

| 9,10-Epoxy-12,15-octadecadienoate |

Future Directions in Research on 2,3 Dimethyl 3 Hydroxyglutaric Acid

Advancements in Ultra-Sensitive and Specific Analytical Methodologies

The accurate and sensitive detection of 2,3-dimethyl-3-hydroxyglutaric acid is paramount for both research and potential diagnostic applications. While gas chromatography-mass spectrometry (GC-MS) has been a cornerstone in the analysis of organic acids, including those found in metabolic disorders, the future lies in the development of even more sophisticated and specific methodologies. nih.govnih.gov

A significant challenge in the analysis of this compound is its potential for co-elution with structurally similar compounds, such as 2-hydroxyglutaric acid, which can complicate accurate quantification. nih.gov To address this, future research will likely focus on the refinement of tandem mass spectrometry (MS/MS) techniques coupled with gas chromatography (GC-MS/MS). nih.govresearchgate.net This approach offers enhanced specificity by analyzing the fragmentation patterns of the molecule, allowing for clear differentiation from isomers and other interfering substances. nih.govresearchgate.net

Furthermore, the development of methods with lower limits of detection and quantification will be crucial. nih.gov This will enable the detection of minute concentrations of the compound, which may be critical for early-stage disease detection or for studying subtle metabolic shifts. Innovations in sample preparation, derivatization techniques, and the use of stable isotope dilution assays will contribute to achieving the necessary sensitivity and accuracy. nih.govnih.gov

| Analytical Technique | Principle | Future Advancements |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their chemical properties and identifies them by their mass-to-charge ratio. nih.gov | Improved chromatographic columns for better separation of isomers. |

| Tandem Mass Spectrometry (MS/MS) | Increases specificity by isolating a precursor ion and analyzing its fragmentation products. nih.govnih.gov | Development of more specific and sensitive multiple reaction monitoring (MRM) transitions. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase, suitable for less volatile molecules. | Optimization for the analysis of organic acids to complement GC-MS methods. |

| Stable Isotope Dilution Assays | Uses a known concentration of a labeled internal standard for precise quantification. nih.gov | Synthesis of novel, highly pure isotopically labeled standards for this compound. |

In-depth Elucidation of Undefined Biosynthetic and Catabolic Pathways

While this compound is recognized as a dicarboxylic acid and a hydroxy fatty acid, the precise biochemical pathways governing its formation (biosynthesis) and breakdown (catabolism) in humans are not yet fully understood. hmdb.caebi.ac.uk Future research will aim to map out these intricate metabolic routes, identifying the specific enzymes and genetic controls involved.

Current understanding suggests a link to the catabolism of amino acids. biocrates.commetabolon.com For instance, the accumulation of related compounds like 3-hydroxyglutaric acid is associated with deficiencies in the enzyme glutaryl-CoA dehydrogenase (GCDH), which is crucial for the breakdown of lysine (B10760008) and tryptophan. biocrates.commetabolon.comrupahealth.com Research has begun to explore the role of other enzymes, such as medium-chain acyl-CoA dehydrogenase (MCAD), in the production of hydroxyglutaric acids. nih.govresearchgate.net

Future investigations will likely employ a multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics to identify the genes, proteins, and metabolic intermediates involved in the lifecycle of this compound. This could involve studying cell models with specific gene knockouts or using advanced techniques like tracer flux analysis to follow the metabolic fate of precursor molecules. researchgate.net Unraveling these pathways is essential for understanding how and why this compound accumulates in certain physiological or pathological states.

Investigation of Previously Unexplored Biological Functions and Interactions

Beyond its role as a metabolic intermediate, the potential biological functions and interactions of this compound remain largely unexplored. Future research will focus on determining whether this molecule is simply a byproduct of metabolism or if it plays an active role in cellular processes.

A key area of investigation will be its potential interactions with cellular receptors and enzymes. For example, the structurally similar compound 2-hydroxyglutarate has been identified as an oncometabolite that can inhibit enzymes involved in epigenetic regulation. hmdb.ca Researchers will likely explore whether this compound has similar or distinct effects on cellular signaling and gene expression.

Studies may also investigate its potential role as a signaling molecule or its impact on mitochondrial function. Given that related organic acids can affect mitochondrial respiration, understanding the influence of this compound on cellular energy production is a critical area for future inquiry. metabolon.com Furthermore, its potential neurotoxic or neuroprotective effects, if any, will be a subject of intense investigation, especially considering the neurological implications of other organic acidurias. biocrates.comnih.gov

| Research Area | Key Questions | Potential Methodologies |

| Enzyme Interactions | Does this compound inhibit or activate any key enzymes? | Enzyme kinetics assays, in vitro binding studies. |

| Receptor Binding | Does it bind to any cell surface or intracellular receptors? | Receptor binding assays, computational docking studies. |

| Cellular Signaling | Does it influence any known signaling pathways? | Western blotting, reporter gene assays. |

| Mitochondrial Function | Does it impact mitochondrial respiration or biogenesis? | High-resolution respirometry, mitochondrial function assays. |

| Gene Expression | Does it alter the expression of specific genes? | RNA sequencing, quantitative PCR. |

Q & A

Q. What analytical techniques are recommended for structural characterization of 2,3-dimethyl-3-hydroxyglutaric acid, and what methodological considerations are critical for reproducibility?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are primary techniques. For NMR, use deuterated solvents (e.g., D₂O or DMSO-d₆) to resolve hydroxyl and methyl proton signals. In GC-MS, derivatization (e.g., trimethylsilylation) enhances volatility and detection sensitivity. Key parameters include:

Q. How does this compound relate to β-ketothiolase deficiency, and what metabolic pathways are implicated?

- Methodological Answer : This compound accumulates in β-ketothiolase deficiency due to impaired mitochondrial isoleucine catabolism. Key steps include:

- Metabolic Pathway : Leucine/isoleucine degradation → 2-methylacetoacetyl-CoA → β-ketothiolase (T2)-mediated cleavage.

- Diagnostic Use : Quantify urinary levels via LC-MS/MS with stable isotope-labeled internal standards (e.g., d₃-2,3-dimethyl-3-hydroxyglutaric acid) to correct for matrix effects .

Reference HMDB or PubMed Central (e.g., PMID 6133567) for pathway validation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity or toxicity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Sample Purity : Validate compound purity (>95%) via HPLC-UV/ELSD and confirm absence of isomers (e.g., 3,3-dimethylglutaric acid).

- Experimental Models : Compare in vitro (cell lines) vs. in vivo (knockout mice) systems, noting species-specific metabolism.

- Data Normalization : Use housekeeping metabolites (e.g., creatinine) in urinary studies to account for dilution effects .

Perform meta-analyses using PRISMA guidelines and statistical tools (e.g., R or Python) to assess heterogeneity .

Q. What challenges exist in isolating enantiomers or regioisomers of this compound, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Stereochemical Complexity : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC with polar organic mobile phases (e.g., ethanol/hexane).

- Synthetic Routes : Opt for asymmetric catalysis (e.g., organocatalysts) during synthesis to enhance enantiomeric excess (ee >90%).

Validate separation via circular dichroism (CD) or X-ray crystallography .

Q. What strategies are effective for quantifying trace levels of this compound in complex biological matrices like serum or cerebrospinal fluid?

- Methodological Answer : Employ:

- Sample Prep : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to remove phospholipids.

- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 191 → 147 for quantification; m/z 191 → 129 for confirmation).

- Calibration : Matrix-matched standards to correct ion suppression .

Limit of detection (LOD) should be ≤0.1 ng/mL, validated via spike-recovery tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.